(1R)-Alpha-terpinyl acetate
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Overview
Description
(1R)-Alpha-terpinyl acetate, also known as alpha-Terpinyl acetate, is an organic compound with the molecular formula C12H20O2. It is a colorless liquid with a pleasant floral odor, commonly found in essential oils of various plants. This compound is widely used in the fragrance and flavor industry due to its aromatic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Condensation Reaction: One method involves the condensation of isoprene with butenone, followed by a reaction with a Grignard reagent.
From Pinene: Another method starts with pinene from turpentine oil. Under the action of 30% sulfuric acid, hydrated terpene diol crystals are formed.
Industrial Production Methods
Industrial production typically involves the esterification of alpha-Terpineol with acetic acid. This process is catalyzed by an acid catalyst, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Scientific Research Applications
(1R)-Alpha-terpinyl acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (1R)-Alpha-terpinyl acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with G-protein coupled receptors and ion channels.
Comparison with Similar Compounds
Similar Compounds
alpha-Terpineol: Similar in structure but lacks the acetate group.
Terpinyl propionate: Similar ester but with a propionate group instead of an acetate group.
p-Menth-1-en-8-ol: Another similar compound with slight structural differences.
Uniqueness
(1R)-Alpha-terpinyl acetate is unique due to its specific ester functional group, which imparts distinct aromatic properties and influences its reactivity and applications in various fields.
Properties
CAS No. |
7785-54-8 |
---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate |
InChI |
InChI=1S/C12H20O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h5,11H,6-8H2,1-4H3/t11-/m0/s1 |
InChI Key |
IGODOXYLBBXFDW-NSHDSACASA-N |
SMILES |
CC1=CCC(CC1)C(C)(C)OC(=O)C |
Isomeric SMILES |
CC1=CC[C@@H](CC1)C(C)(C)OC(=O)C |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)OC(=O)C |
7785-54-8 | |
Pictograms |
Environmental Hazard |
Purity |
95% min. |
Synonyms |
1R-Terpinyl Acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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